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Compound of Interest

Compound Name: (Rac)-BRDO0O705

Cat. No.: B10819768

An In-Depth Technical Guide to the Core Structure and Activity of (Rac)-BRD0705

Introduction

(Rac)-BRDO0705 and its constituent enantiomers represent a significant advancement in the
selective inhibition of Glycogen Synthase Kinase 3 (GSK3). As a therapeutic target, GSK3 has
been implicated in a multitude of diseases, including acute myeloid leukemia (AML),
neuropsychiatric disorders like Fragile X syndrome, and cellular self-renewal processes.[1][2]
However, clinical development of GSKS3 inhibitors has been hampered by mechanism-based
toxicities, largely attributed to the simultaneous inhibition of its two highly homologous
paralogs, GSK3a and GSK3[3, which leads to the activation of the WNT/[3-catenin pathway.[1]
BRDO0705 was rationally designed as a paralog-selective inhibitor of GSK3a, a strategy that
successfully decouples the desired kinase inhibition from the problematic -catenin
stabilization.[1][3] This guide provides a detailed examination of the structure, quantitative
activity, and functional implications of (Rac)-BRD0705 and its active enantiomer.

Core Chemical Structure and Stereochemistry

(Rac)-BRDO0705 is the racemic mixture of two enantiomers based on a pyrazolo[3,4-b]quinolin-
5-one scaffold. The stereochemistry at the C4 position is the critical determinant of its biological
activity.

e Chemical Name: (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-
b]quinolin-5-one (for the active S-enantiomer, BRD0705)

e Molecular Formula: C20H23N30
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e Molecular Weight: 321.42 g/mol
The racemate and its components are distinguished as follows:

e (Rac)-BRD0705: The 1:1 mixture of the (S) and (R) enantiomers. It is described as a less
active racemate. (CAS Number: 1597440-03-3)

o BRDO0705: The (S)-enantiomer, which is the potent and selective GSK3a inhibitor. (CAS
Number: 2056261-41-5)

 BRD5648: The (R)-enantiomer, which has an inverted stereochemistry at the quaternary
center and is considered the inactive enantiomer.

The design of this scaffold was a structure-based effort to exploit a single amino acid difference
in the ATP-binding domains of the GSK3 paralogs: a glutamate (Glu196) in GSK3a versus an
aspartate (Aspl133) in GSK3[. This "Asp-Glu switch" provides a basis for achieving high
paralog selectivity.

Quantitative Biological Activity

The biological activity of BRDO705 has been extensively characterized, demonstrating potent
inhibition of GSK3a with significant selectivity over GSK3[ and the broader kinome. All
quantitative data below pertains to the active (S)-enantiomer, BRD0705.

Table 1: In Vitro Enzymatic Inhibition Data
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Target Parameter Value Selectivity Reference(s)
GSK3a ICs0 66 nM 8-fold vs. GSK3p
K _d_ 4.8 uM
GSK3p ICso 515 nM

87-fold vs.
CDK2 ICs0 6.87 uM

GSK3a

123-fold vs.
CDK3 ICso 9.74 uM

GSK3a

116-fold vs.
CDK5 ICso0 9.20 pM

GSK3a

ble 2: Cellul . L In Vi o

Cell Line /
Assay | Model Parameter Value /| Dosage . Reference(s)
Animal Model
Cellular Target Cellular ICso
4.8 uM HEK cells
Engagement (GSK3a)
Cellular ICso
>20 uM HEK cells
(GSK3p)
AML Cell Effective )
) o ] 20 pM AML cell lines
Differentiation Concentration
AML Colony Effective U937, MOLM13,
_ _ 10 - 40 pM
Formation Concentration etc.
AML Mouse Oral Gavage 15 - 30 mg/kg ]
] ] NSG Mice
Model Dosage (twice daily)

Mechanism of Action and Signaling Pathways

BRDO0705 functions as an ATP-competitive inhibitor that selectively targets the kinase domain

of GSK3a. Its key mechanistic feature is the ability to inhibit GSK3a without concurrently

activating the canonical WNT signaling pathway, a common liability of dual GSK3a/[3 inhibitors.
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Pathway 1: Canonical WNT/B-Catenin Signaling with
Dual GSK3 Inhibition

In the absence of a WNT signal, GSK3 (both a and (3 paralogs) phosphorylates 3-catenin,
marking it for ubiquitination and proteasomal degradation. Dual inhibition of both GSK3a and
GSK3[ prevents this phosphorylation, leading to -catenin stabilization, nuclear translocation,
and transcription of WNT target genes, which can have neoplastic potential.

Caption: Canonical WNT pathway showing dual GSK3 inhibitor action.

Pathway 2: Selective GSK3a Inhibition by BRD0705 in
AML

BRDO0705 selectively inhibits GSK3a. This is sufficient to induce myeloid differentiation in AML
cells but is not enough to cause the stabilization and nuclear translocation of -catenin. This
paralog-specific effect allows for a therapeutic window, avoiding the toxicity associated with
WNT pathway activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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